molecular formula C24H19N3O3S B5433181 methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5433181
M. Wt: 429.5 g/mol
InChI Key: INNCSYOWXGJIFZ-UNOMPAQXSA-N
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Description

This compound is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders .


Molecular Structure Analysis

The molecular structure of this compound includes an indole core, which is a biologically known pharmacophore in medicinal molecules . It also contains a thiazolopyrimidine derivative, which is another important heterocyclic system .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, indole derivatives are known to undergo a variety of reactions due to their aromatic nature .

Future Directions

Indole derivatives have diverse biological activities and immense potential for further exploration for newer therapeutic possibilities . The synthesis of novel indole derivatives, including this compound, could be a promising area of future research.

Properties

IUPAC Name

methyl (2Z)-2-(1H-indol-3-ylmethylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c1-14-20(23(29)30-2)21(15-8-4-3-5-9-15)27-22(28)19(31-24(27)26-14)12-16-13-25-18-11-7-6-10-17(16)18/h3-13,21,25H,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNCSYOWXGJIFZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CNC4=CC=CC=C43)SC2=N1)C5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CNC4=CC=CC=C43)/SC2=N1)C5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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